S,S-Warfarin alcohol
Description
Structure
3D Structure
Properties
CAS No. |
40281-80-9 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(1S,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m0/s1 |
InChI Key |
ZUJMMGHIYSAEOU-WFASDCNBSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
Stereochemical Characterization and Elucidation of S,s Warfarin Alcohol
Principles of Chirality and Diastereomerism in Warfarin (B611796) Alcohol Structures
Warfarin itself is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers due to a single stereocenter at the C9 position. wikipedia.org The metabolic reduction of the ketone group at the C11 position to a hydroxyl group introduces a second chiral center. nih.govoup.com This results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. oup.com
For the (S)-enantiomer of warfarin, two diastereomeric warfarin alcohols can be formed: (9S, 11S)-warfarin alcohol (S,S-warfarin alcohol) and (9S, 11R)-warfarin alcohol (S,R-warfarin alcohol). nih.govvulcanchem.com Similarly, the (R)-enantiomer of warfarin is metabolized to (9R, 11R)- and (9R, 11S)-warfarin alcohols. nih.govvulcanchem.com These four diastereomers exhibit distinct physical and chemical properties, including how they interact with biological systems. oup.com
The formation of this compound is a stereospecific process. researchgate.netjci.orgjci.orgnih.gov In humans, the reduction of (S)-warfarin primarily yields (S,S)-warfarin alcohol. researchgate.netjci.orgjci.orgnih.gov This stereoselectivity is driven by enzymes such as carbonyl reductase-1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3), which preferentially catalyze the formation of the S-configured alcohol at the C11 position. vulcanchem.com
Advanced Methods for Diastereomeric and Enantiomeric Resolution
The structural similarity of the warfarin alcohol diastereomers necessitates the use of sophisticated analytical techniques for their separation and characterization.
Chromatographic Techniques for Chiral Separation and Purity Assessment
High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are cornerstone techniques for the resolution of warfarin alcohol isomers. researchgate.netchromatographyonline.com Chiral stationary phases (CSPs) are essential for separating the enantiomers and diastereomers. chromatographyonline.comvulcanchem.comsepscience.com
Several types of CSPs have been successfully employed, including those based on cellulose (B213188) derivatives and cyclodextrins. chromatographyonline.comnih.gov For instance, a Chiralpak IC column has been used to achieve baseline separation of all four warfarin alcohol isomers. vulcanchem.com Supercritical fluid chromatography (SFC) has also emerged as a powerful tool, offering rapid and efficient separation of these closely related compounds. nih.gov
The development of sensitive detection methods, such as tandem mass spectrometry (LC-MS/MS), allows for the accurate quantification of each diastereomer even at low concentrations in biological matrices. vulcanchem.comresearchgate.net This is crucial for detailed pharmacokinetic and metabolic studies.
Table 1: Chromatographic Conditions for Warfarin Alcohol Separation
| Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| HPLC | Chiralpak IC (250 × 4.6 mm, 5 µm) | Hexane:isopropanol:formic acid (90:10:0.1, v/v/v) | MS/MS | vulcanchem.com |
| UHPLC-MS/MS | Hypersil Gold C18 (2.1mm×100mm, 1.9μm) | Gradient of water with 0.01% formic acid and acetonitrile (B52724) with 0.1% formic acid | Heated electrospray ionization (negative mode) | researchgate.net |
| SFC | Chiral stationary phase | Not specified | Not specified | nih.gov |
Spectroscopic Approaches for Absolute Configuration Assignment (e.g., Circular Dichroism)
The absolute configuration of chiral molecules, including this compound, can be unequivocally determined using chiroptical spectroscopic methods like circular dichroism (CD). nih.govresearchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral signature that is dependent on its three-dimensional structure. nih.gov
By comparing the experimental CD spectrum of an isolated warfarin alcohol isomer with that of standards with a known absolute configuration, the stereochemistry can be assigned. researchgate.net For example, studies have shown a correlation between the sign of the CD signal and the absolute configuration of hydroxywarfarin isomers, a related class of warfarin metabolites. researchgate.net This approach, often coupled with quantum chemical calculations of CD spectra, provides a high degree of confidence in the stereochemical assignment. researchgate.net
Induced circular dichroism (ICD) is another technique that has been applied to study the interaction of warfarin with proteins like human serum albumin. plos.org While not a direct method for determining the absolute configuration of the free alcohol, it provides valuable information about the chiral environment experienced by the molecule upon binding. plos.org
Enzymology and Biochemical Mechanisms of S,s Warfarin Alcohol Formation
Identification and Characterization of Reductase Enzymes Involved
The reduction of the C11-keto group of S-warfarin to form S,S-warfarin alcohol is catalyzed by a group of cytosolic enzymes known as carbonyl reductases. vulcanchem.com Several specific enzymes have been identified as key players in this biotransformation.
Roles of Aldo-Keto Reductase 1C3 (AKR1C3)
Aldo-Keto Reductase 1C3 (AKR1C3) is another critical enzyme in the formation of warfarin (B611796) alcohols. researchgate.netvulcanchem.com Following CBR1, AKR1C3 is the next most significant contributor to warfarin reduction. nih.govnih.gov Research using recombinant human cytosolic reductases identified AKR1C3 as a primary isoform in this metabolic process. researchgate.net Similar to CBR1, AKR1C3 shows a stereoselective preference, contributing to the formation of S-alcohols from both warfarin enantiomers. nih.govfrontiersin.org
Contribution of Other Reductase Isoforms
While CBR1 and AKR1C3 are the dominant enzymes, other reductase isoforms from the aldo-keto reductase family may also contribute to a lesser extent to the reduction of warfarin. nih.gov For instance, minor contributions from AKR1C1 and AKR1C2 have been suggested. nih.gov However, studies with recombinant enzymes have shown that AKR1C3 and CBR1 are more proficient in reducing racemic warfarin compared to AKR1B1, AKR1C1, AKR1C2, AKR1C4, and CBR3. nih.gov
Stereospecificity of Reductase Activity in Warfarin Metabolism
The reduction of warfarin is a highly stereospecific process, with enzymes exhibiting distinct preferences for both the substrate enantiomer and the resulting alcohol stereoisomer.
Enantiospecificity of Carbonyl Reduction at Position 11 to S-Alcohols
A key characteristic of warfarin reduction is the enantiospecific formation of S-alcohols at the C11 position. nih.gov This means that regardless of whether the starting material is R-warfarin or S-warfarin, the reduction process preferentially yields an alcohol with the S-configuration at the newly formed chiral center. nih.govfrontiersin.org Consequently, the major metabolite of S-warfarin reduction is 9S,11S-warfarin alcohol (this compound). nih.govnih.gov This stereospecificity is a consistent finding across the major contributing enzymes, CBR1 and AKR1C3. nih.gov
Substrate Preference of Reductases for R- and S-Warfarin
Table 1: Kinetic Parameters of Warfarin Enantiomer Reduction by Human Liver Cytosol This interactive table provides a summary of the kinetic parameters for the reduction of R- and S-warfarin.
| Substrate | Major Metabolite | Vmax (pmol/mg/min) | Km (mM) |
|---|---|---|---|
| R-Warfarin | 9R,11S-Warfarin alcohol | 150 | 0.67 |
| S-Warfarin | 9S,11S-Warfarin alcohol | 27 | 1.7 |
Data sourced from studies on pooled human liver cytosol. nih.govnih.gov
Table 2: Enzyme Contribution to Warfarin Reduction This interactive table outlines the primary enzymes involved in warfarin reduction.
| Enzyme | Relative Contribution | Substrate Preference | Product Stereospecificity |
|---|---|---|---|
| Carbonyl Reductase 1 (CBR1) | Dominant | R-Warfarin > S-Warfarin | S-alcohol |
| Aldo-Keto Reductase 1C3 (AKR1C3) | Secondary | R-Warfarin > S-Warfarin | S-alcohol |
| Other AKR Isoforms | Minor | - | - |
Based on inhibitor phenotyping and recombinant enzyme studies. researchgate.netnih.gov
In Vitro Kinetic Analysis of S-Warfarin Reduction to this compound
The metabolic conversion of the S-enantiomer of warfarin into its alcohol metabolite, this compound, is a crucial aspect of its pharmacokinetics. This reductive pathway is primarily facilitated by cytosolic enzymes in the liver. vulcanchem.com In vitro studies using pooled human liver cytosol have been instrumental in characterizing the kinetics of this stereospecific reduction.
Determination of Enzyme Kinetic Parameters (e.g., Vmax, Km)
Steady-state kinetic analyses have been conducted to determine the key parameters governing the efficiency of S-warfarin reduction. These studies, which measure the rate of formation of this compound from S-warfarin, have established that the reduction is a less efficient pathway compared to the reduction of the R-warfarin enantiomer. researchgate.netnih.govnih.gov
The major metabolite formed from the reduction of S-warfarin is 9S,11S-warfarin alcohol (this compound). nih.govnih.gov The kinetic parameters for this reaction in pooled human liver cytosol have been determined. researchgate.netnih.gov The Michaelis-Menten constant (Km) for S-warfarin was found to be 1.7 mM, and the maximum velocity (Vmax) was 27 pmol/mg/min. researchgate.netnih.govnih.gov A higher Km value suggests a lower affinity of the enzymes for the substrate, and a lower Vmax indicates a slower rate of metabolism compared to the R-enantiomer. researchgate.netnih.gov
Table 1: Enzyme Kinetic Parameters for the Reduction of Warfarin Enantiomers in Human Liver Cytosol
| Substrate | Major Alcohol Metabolite | Vmax (pmol/mg/min) | Km (mM) |
|---|---|---|---|
| S-Warfarin | This compound | 27 | 1.7 |
| R-Warfarin | R,S-Warfarin Alcohol | 150 | 0.67 |
Data adapted from steady-state kinetic analyses. researchgate.netnih.govnih.gov
Inhibitor Phenotyping Studies of Warfarin Reductases
Experiments using specific inhibitors have demonstrated the following:
Flufenamic acid , an inhibitor of the aldo-keto reductase (AKR) 1C family, has been used to assess the role of these enzymes. nih.gov
Quercetin (B1663063) (QUE) , a known inhibitor of CBR1, significantly reduces the formation of this compound. nih.govfrontiersin.org
Indomethacin (INDO) , another inhibitor, also shows an effect on the reaction. nih.govfrontiersin.org
The pattern of inhibition was found to be largely independent of the substrate concentration, with some minor exceptions for quercetin and low concentrations of indomethacin. nih.gov These findings confirm that CBR1, with some contribution from AKR1C3, are the principal reductases involved in the metabolism of S-warfarin to this compound in human liver cytosol. nih.govfrontiersin.org
Table 2: Key Enzymes and Inhibitors in S-Warfarin Reduction
| Enzyme Family | Primary Enzyme | Known Inhibitors Used in Phenotyping |
|---|---|---|
| Carbonyl Reductases | CBR1 | Quercetin, Indomethacin |
| Aldo-Keto Reductases | AKR1C3 | Flufenamic Acid |
Information sourced from inhibitor phenotyping studies. nih.govfrontiersin.org
Synthetic Chemistry Approaches to S,s Warfarin Alcohol and Its Stereoisomers
Chemoenzymatic and Stereoselective Synthetic Routes
A primary and direct method for synthesizing the four diastereomeric warfarin (B611796) alcohols involves the chemical reduction of previously isolated and purified warfarin enantiomers. nih.gov This approach ensures that the stereochemistry at the C9 position is predetermined. The reduction of the ketone group at position C11 creates a new chiral center, resulting in a pair of diastereomers for each warfarin enantiomer. nih.govnews-medical.net
Specifically, the reduction of S-warfarin yields a mixture of (9S,11S)-warfarin alcohol and (9S,11R)-warfarin alcohol. nih.gov Similarly, the reduction of R-warfarin produces (9R,11R)- and (9R,11S)-warfarin alcohols. nih.gov In human metabolism, the reduction of S-warfarin primarily yields the (S,S)-warfarin alcohol metabolite. nih.gov The enzymatic reduction in human liver cytosol is stereospecific, preferentially forming the S-alcohol for both R- and S-warfarin enantiomers, a reaction dominated by carbonyl reductase-1 (CBR1) and aldo-keto reductase-1C3 (AKR1C3). nih.govresearchgate.net
Table 1: Products of Warfarin Enantiomer Reduction
| Starting Enantiomer | Resulting Diastereomers |
|---|---|
| S-Warfarin | (9S,11S)-Warfarin alcohol, (9S,11R)-Warfarin alcohol |
The synthesis of the precursor enantiomers, (S)- and (R)-warfarin, can be achieved through several stereoselective methods. One prominent strategy is the asymmetric hydrogenation of dehydrowarfarin, a prochiral precursor. newdrugapprovals.orggoogle.com This reaction often employs chiral phosphine (B1218219) catalysts, such as DuPHOS-Rh(I) complexes. newdrugapprovals.orggoogle.com By selecting the appropriate enantiomer of the catalyst—for instance, (S,S)-Et-DuPHOS-Rh(I)—it is possible to selectively synthesize S-warfarin with high enantiomeric excess. newdrugapprovals.org
Another widely used approach is the organocatalytic asymmetric Michael condensation (or addition) of 4-hydroxycoumarin (B602359) with benzylideneacetone (B49655). newdrugapprovals.orgnih.gov Chiral primary amines or their derivatives, such as 1,2-diphenylethylenediamine, can catalyze this reaction to produce either warfarin enantiomer with significant stereoselectivity. philarchive.orgacs.org These methods are integral to green chemistry as they often use readily available, metal-free catalysts. philarchive.orgrsc.org
Green Chemistry Methodologies in Warfarin Alcohol Synthesis
The synthesis of warfarin alcohols can be performed using green chemistry principles, which prioritize the use of less hazardous materials and environmentally benign conditions. nih.gov A key example is the reduction of warfarin enantiomers using sodium borohydride (B1222165) (NaBH₄). nih.govnih.govresearchgate.net This reagent is considered a mild and selective reducing agent that effectively converts the ketone group of warfarin to a secondary alcohol. pressbooks.pub
The reaction is typically carried out in deionized water at ambient temperature, avoiding the need for harsh organic solvents or extreme temperatures. nih.gov In a typical procedure, the warfarin enantiomer (e.g., S-warfarin) is stirred with a slight molar excess of sodium borohydride in water for approximately two hours. nih.gov The reaction is then quenched by the simple addition of a dilute acid, and the product can be isolated by filtration. nih.gov This method is not only efficient, with typical yields exceeding 70% for the pair of diastereomers, but it also aligns with green chemistry goals by minimizing waste and energy consumption. nih.gov
Table 2: Green Synthesis Reaction Parameters
| Parameter | Condition |
|---|---|
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Deionized Water |
| Temperature | Ambient/Room Temperature |
| Quenching Agent | Dilute Hydrochloric Acid |
| Typical Yield | >70% (diastereomeric mixture) |
Data sourced from a procedure reducing 50 mg (1.62 mmol) of warfarin with 7 mg (1.85 mmol) of sodium borohydride. nih.gov
Isolation and Purification Techniques for Synthetic Warfarin Alcohols
Following the synthetic reduction of a warfarin enantiomer, the resulting mixture of diastereomers must be separated to obtain the pure S,S-warfarin alcohol and its stereoisomers. Preparative thin-layer chromatography (TLC) is an effective technique for this purpose. nih.govcloudfront.net
The process involves applying the crude mixture of diastereomers, dissolved in a minimal amount of a suitable solvent like ethyl acetate (B1210297), onto a silica (B1680970) gel TLC plate. nih.gov The plate is then developed using a specific mobile phase designed to resolve the diastereomers. A reported solvent system for separating the (RS/RR) and (SS/SR) pairs is a mixture of diethyl ether and acetic acid (197:3 v/v). nih.gov
After development, the separated bands, which can be visualized under UV light, are physically scraped from the glass plate. nih.govscispace.com The desired compound is then extracted from the silica gel using a solvent such as ethyl acetate. nih.gov The solvent is subsequently removed, often by rotary evaporation, to yield the isolated diastereomer. To achieve high purity (>98%), this chromatographic separation may be followed by cycles of recrystallization. nih.gov
Table 3: TLC-Based Purification of Warfarin Alcohols
| Step | Description |
|---|---|
| Stationary Phase | Silica Gel TLC Plate (e.g., 250-μm thickness) nih.gov |
| Mobile Phase | Diethyl ether:Acetic acid (197:3) nih.gov |
| Application | Diastereomer mixture dissolved in ethyl acetate nih.gov |
| Isolation | Bands are scraped from the plate nih.gov |
| Elution | The compound is extracted from silica with ethyl acetate nih.gov |
| Final Purification | Recrystallization nih.gov |
Recrystallization for Purity and Enantiomeric Excess Enhancement
The synthesis of this compound invariably involves the reduction of the C11-keto group of S-warfarin. This reduction introduces a new chiral center at the C11 position, leading to the formation of a mixture of two diastereomers: (S,S)-warfarin alcohol and (S,R)-warfarin alcohol. nih.gov Consequently, purification methods are essential not only to remove chemical impurities from the reaction but also to separate these newly formed diastereomers. Recrystallization serves as a critical and effective technique for achieving high levels of both chemical and stereochemical purity.
The fundamental principle that allows for the separation of diastereomers by recrystallization is their distinct physical properties. Unlike enantiomers, which have identical physical characteristics in an achiral environment, diastereomers possess different solubilities, melting points, and crystal structures. mdpi.comrsc.org This difference in solubility in a given solvent or solvent system is exploited during recrystallization. By carefully selecting the solvent and controlling the cooling process, one diastereomer can be selectively precipitated from the solution while the other remains dissolved, thus enabling their separation.
In the synthesis of the four diastereomeric warfarin alcohols, including this compound, researchers have employed recrystallization as a key purification step following initial separation by thin-layer chromatography. nih.gov Through cycles of recrystallization, individual alcohol diastereomers were successfully isolated and purified to greater than 98% purity. nih.gov
While specific solvent systems for the recrystallization of warfarin alcohols are not extensively detailed in the literature, the methods used for the precursor, warfarin, provide valuable insights. Studies on the enantiomeric enrichment of warfarin have demonstrated the efficacy of mixed solvent systems. For instance, a single recrystallization of S-warfarin from a water/acetone mixture has been shown to dramatically increase the enantiomeric excess (ee) from 79% to over 99.9%. philarchive.org Similarly, enantiomerically enriched S-warfarin has been purified to 99% ee after one recrystallization. philarchive.org This suggests that polar solvent mixtures are highly effective for the crystallization of these coumarin-based structures.
The table below summarizes research findings on the enhancement of enantiomeric excess for S-warfarin using recrystallization, a process indicative of the potential methods for its alcohol derivatives.
| Initial Enantiomeric Excess (ee) | Final Enantiomeric Excess (ee) | Solvent System | Reference |
|---|---|---|---|
| 79% | >99.9% | Water/Acetone | philarchive.org |
| up to 95% | 99% | Not specified | philarchive.org |
| 91% | 99% | Not specified (from aqueous medium) | researchgate.net |
These examples, while pertaining to the precursor S-warfarin, underscore the power of recrystallization as a purification technique. The process is fundamental for isolating the desired this compound from its diastereomer, (S,R)-warfarin alcohol, thereby yielding a product of high stereochemical purity essential for subsequent analytical or biological studies.
Analytical Methodologies for Detection and Quantification of S,s Warfarin Alcohol in Research Systems
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of S,S-warfarin alcohol and its related diastereomers in complex biological samples. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC), often coupled with sensitive detection methods, provide the necessary resolution and specificity.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with fluorescence detection (HPLC-FLD) is a widely used, sensitive, and reliable method for quantifying warfarin (B611796) and its alcohol metabolites. bohrium.comjournal-jps.comsrce.hr The native fluorescence of the coumarin (B35378) ring in these compounds allows for high sensitivity without the need for derivatization. srce.hrpjps.pk
Several studies have detailed HPLC-FLD methods for the simultaneous determination of warfarin and its alcohol metabolites in biological matrices like human plasma and oral fluid. bohrium.comnih.gov A typical setup involves a C-18 reversed-phase column with an isocratic mobile phase, such as a mixture of phosphate (B84403) buffer and methanol (B129727)/acetonitrile (B52724), at a controlled pH. bohrium.comsrce.hrnih.gov Fluorescence detection is commonly performed with an excitation wavelength of approximately 310 nm and an emission wavelength around 390 nm. bohrium.comnih.govresearchgate.net This technique has demonstrated low limits of detection, often in the sub-ng/mL range, making it suitable for pharmacokinetic studies. bohrium.comnih.gov
Table 1: Example HPLC-FLD Parameters for Warfarin Alcohol Analysis This is an interactive table. You can sort and filter the data.
| Parameter | Condition | Source |
|---|---|---|
| Column | C-18 Reversed-Phase | bohrium.comnih.gov |
| Mobile Phase | Phosphate Buffer (25mM, pH 7) / Methanol / Acetonitrile | bohrium.com |
| Flow Rate | 0.7 - 1.2 mL/min | bohrium.comnih.gov |
| Detection | Fluorescence (FLD) | bohrium.comnih.gov |
| Excitation λ | 310 nm | bohrium.comnih.govresearchgate.net |
| Emission λ | 390 nm | bohrium.comnih.govresearchgate.net |
| LOD | 0.2 ng/mL (Warfarin Alcohols) | bohrium.com |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For enhanced sensitivity and specificity, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard. waters.com This method combines the superior separation efficiency of UPLC, which uses columns with smaller particle sizes, with the precise detection and structural confirmation capabilities of MS/MS. waters.comresearchgate.net
A UPLC-MS/MS method was developed for the determination of warfarin and its alcohol metabolites (including RR/SS-warfarin alcohol) in incubation buffer for enzyme kinetic studies. researchgate.net The method utilized a C18 analytical column with a gradient elution of water and acetonitrile, both containing formic acid to improve ionization. researchgate.net Detection was achieved using heated electrospray ionization in negative mode (ESI-) with selected reaction monitoring (SRM), which provides excellent linearity and accuracy over a wide concentration range. researchgate.net The short run time of approximately 5 minutes makes it ideal for high-throughput analysis. researchgate.net The lower limit of quantification (LLOQ) for warfarin alcohols can reach as low as 0.5 ng/mL. researchgate.net
Table 2: Example UPLC-MS/MS Parameters for Warfarin Alcohol Analysis This is an interactive table. You can sort and filter the data.
| Parameter | Condition | Source |
|---|---|---|
| Column | Hypersil Gold C18 (2.1mm×100mm, 1.9μm) | researchgate.net |
| Mobile Phase | A: Water with 0.01% formic acid; B: Acetonitrile with 0.1% formic acid (Gradient) | researchgate.net |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Ionization Mode | Heated Electrospray Ionization (Negative) | researchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | researchgate.net |
| LLOQ | 0.5 ng/mL (Warfarin Alcohols) | researchgate.net |
Chiral Stationary-Phase Liquid Chromatography
Since this compound is one of four possible diastereomers, its specific quantification requires chiral separation. nih.gov Chiral stationary-phase (CSP) liquid chromatography is essential for resolving enantiomers and diastereomers of warfarin and its metabolites. sepscience.com Various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides (e.g., vancomycin), are used for this purpose. sepscience.comsigmaaldrich.com
Chiral HPLC methods can separate the four warfarin alcohol diastereomers, allowing for the individual assessment of stereospecific metabolic pathways. nih.gov For instance, an HPLC system equipped with a Zorbax Eclipse XDB-C18 column has been used to resolve and quantify the individual alcohol diastereomers from in vitro incubations. nih.gov The separation of warfarin enantiomers has also been achieved on columns like the DAICEL CHIRALPAK® IG. sepscience.com Combining chiral separation with MS/MS detection (Chiral HPLC-MS/MS) provides a powerful tool for the simultaneous quantification of warfarin enantiomers and their various metabolites in biological samples. austinpublishinggroup.comnih.govnih.gov
Sample Preparation and Extraction Protocols for Biological Matrices
The effective extraction of this compound from complex biological matrices is a prerequisite for accurate analysis. The choice of protocol depends on the matrix and the subsequent analytical technique.
Hepatic Cytosol Incubations : In vitro studies investigating the reductive metabolism of warfarin often use hepatic cytosol fractions. nih.govnih.govresearchgate.net Sample preparation for these studies typically involves terminating the enzymatic reaction, often by adding ice-cold acetonitrile. researchgate.net This is followed by centrifugation to precipitate and remove proteins. researchgate.net For subsequent analysis by LC-MS/MS, a liquid-liquid extraction (LLE) step may be employed. This involves acidifying the sample (e.g., with formic acid) and extracting the analytes into an organic solvent like methyl tert-butyl ether. researchgate.net
Oral Fluid : Oral fluid (saliva) offers a non-invasive alternative to blood for therapeutic drug monitoring. nih.govnih.gov A common extraction procedure for warfarin alcohols from oral fluid involves sample acidification followed by LLE. nih.govnih.gov For example, after acidification, the analytes can be extracted using a mixture of dichloromethane (B109758) and hexane. nih.govnih.gov The organic phase is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for HPLC analysis. plos.org The efficiency of this extraction can be influenced by the pH of the oral fluid. nih.gov
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry is a definitive tool for the identification and structural confirmation of metabolites like this compound. researchgate.nettaylorandfrancis.com
Tandem Mass Spectrometry (MS/MS) for Metabolite Confirmation
Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity of warfarin alcohols in complex mixtures. researchgate.netresearchgate.net In an MS/MS experiment, the precursor ion (the molecular ion of the warfarin alcohol, m/z 309) is selected and fragmented to produce a characteristic pattern of product ions. researchgate.netresearchgate.net
The fragmentation pattern of warfarin alcohols detected via electrospray ionization typically includes product ions at m/z 291 and 250 from the initial MS2 fragmentation of the parent ion at m/z 309. researchgate.net Further fragmentation (MS3) can yield additional characteristic ions. researchgate.net This fragmentation signature provides high confidence in the identification of the metabolite. researchgate.net In quantitative analysis, specific precursor-to-product ion transitions are monitored in SRM mode to ensure high selectivity and sensitivity. researchgate.netijpsr.com For example, a common transition monitored for warfarin is m/z 307 → 161; similar specific transitions are established for its alcohol metabolites. researchgate.net
Table 3: Mass Spectrometric Parameters for Warfarin Alcohol Identification This is an interactive table. You can sort and filter the data.
| Parameter | m/z Value | Source |
|---|---|---|
| Precursor Ion (MS) | 309 | researchgate.net |
| Product Ion (MS/MS) | 291 | researchgate.net |
| Product Ion (MS/MS) | 250 | researchgate.net |
| Product Ion (MS3) | 206 | researchgate.net |
Method Validation Parameters in Academic Research (e.g., Linearity, Accuracy, Precision, Recovery)
To ensure the reliability and reproducibility of analytical data, the methods used for the quantification of warfarin alcohols undergo rigorous validation. This process assesses several key parameters as outlined by regulatory guidelines, ensuring the method is suitable for its intended purpose. nih.govnih.gov Validation is critical in research settings to produce high-quality, dependable data for pharmacokinetic and metabolic profiling. pharmacompass.com The following sections detail the typical validation parameters for analytical methods quantifying warfarin alcohol stereoisomers, including the S,S form.
Linearity
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. gavinpublishers.com For the analysis of warfarin alcohols, calibration curves are constructed by analyzing samples with known concentrations of the analyte. nih.gov The linearity is typically evaluated by the coefficient of determination (R²) obtained from a linear regression analysis. gavinpublishers.com A value close to 1.0 indicates a strong linear relationship. Research studies have established linear working ranges for warfarin alcohols, often from 1 to 20 ng/mL in oral fluid or 0.5 to 250 ng/mL in incubation buffers. researchgate.netnih.gov
| Analyte Group | Matrix | Concentration Range | Regression Equation | Coefficient of Determination (R²) | Reference |
|---|---|---|---|---|---|
| RR/SS-Warfarin Alcohols | Oral Fluid | 1–20 ng/mL | y = (44000 ± 700)x | 0.999 | nih.gov |
| RS/SR-Warfarin Alcohols | Oral Fluid | 1–20 ng/mL | y = (30200 ± 400)x | 0.998 | nih.gov |
| Warfarin Alcohols | Incubation Buffer | 0.5–250 ng/mL | Not Reported | Excellent Linearity Observed | researchgate.net |
Accuracy
Accuracy refers to the closeness of the measured value to the true or accepted value. gavinpublishers.com It is often expressed as the percentage of recovery or the percentage difference (%diff) from the nominal concentration. nih.govgavinpublishers.com In bioanalytical methods, accuracy is assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high). For warfarin alcohols, the intra- and inter-day accuracy are expected to be within ±10.0% to ±15.0%. researchgate.netnih.gov
Precision
Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov For the analysis of warfarin alcohols, acceptable precision is generally indicated by an RSD of less than 15%. nih.govnih.gov
| Analyte Group | Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% difference from nominal) | Reference |
|---|---|---|---|---|---|---|
| RR/SS-Warfarin Alcohols | Oral Fluid | 10 ng/mL | 4% | 6% | Not Reported | nih.gov |
| RS/SR-Warfarin Alcohols | Oral Fluid | 10 ng/mL | 6% | 8% | Not Reported | nih.gov |
| RR/SS-Warfarin Alcohols | Plasma | 1000 ng/mL | 3% | 4% | Not Reported | nih.gov |
| RS/SR-Warfarin Alcohols | Plasma | 1000 ng/mL | 2% | 3% | Not Reported | nih.gov |
| Warfarin Alcohols | Incubation Buffer | Low, Medium, High QC | Within ±10.0% | Within ±10.0% | Within ±10.0% | researchgate.net |
Recovery
Recovery is the efficiency of the extraction procedure, representing the percentage of the analyte that is successfully removed from the sample matrix. pjps.pk It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. Consistent and high recovery is desirable for a reliable analytical method. Studies on warfarin alcohols have reported recovery rates ranging from 60% to over 95%, depending on the specific stereoisomer and the matrix. researchgate.netnih.gov For example, the recovery of RR/SS-warfarin alcohols from plasma has been documented at 60 ± 4%, while from oral fluid, it was 90 ± 8%. nih.gov
| Analyte Group | Matrix | Concentration Range | Mean Recovery (%) | Reference |
|---|---|---|---|---|
| RR/SS-Warfarin Alcohols | Plasma | 200, 1000, 2000 ng/mL | 60 ± 4% | nih.gov |
| RS/SR-Warfarin Alcohols | Plasma | 200, 1000, 2000 ng/mL | 70 ± 3% | nih.gov |
| RR/SS-Warfarin Alcohols | Oral Fluid | 2, 10, 20 ng/mL | 90 ± 8% | nih.gov |
| RS/SR-Warfarin Alcohols | Oral Fluid | 2, 10, 20 ng/mL | 90 ± 8% | nih.gov |
| Warfarin Alcohols | Incubation Buffer | Not Reported | Excellent | researchgate.net |
Comparative Biotransformation and Intermediary Metabolism of Warfarin Alcohols
Relative Contribution of Reductive Pathways to Overall Warfarin (B611796) Biotransformation
The biotransformation of warfarin is a complex process involving multiple enzymatic systems. The primary route of metabolism, accounting for approximately 80-85% of the total metabolites, is oxidation by hepatic CYP enzymes to form various hydroxywarfarins. drugbank.com The reductive pathway, which converts the ketone group on the side chain into a hydroxyl group to form warfarin alcohols, is considered a minor pathway. drugbank.comfrontiersin.orgresearchgate.netnih.gov This reductive route is responsible for about 20% of the total warfarin metabolites. drugbank.com
These reductive reactions are primarily carried out by cytosolic reductases in the liver, rather than the microsomal CYP enzymes responsible for oxidation. frontiersin.orgresearchgate.nettmda.go.tz The main enzymes identified in this process in humans are carbonyl reductase-1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3). researchgate.netnih.govvulcanchem.com Although a minor pathway, the formation of warfarin alcohols is clinically relevant as these metabolites, including S,S-warfarin alcohol, retain some anticoagulant activity. nih.gov
Formation and Characterization of Other Warfarin Alcohol Diastereomers
The reduction of the C11-carbonyl group on the warfarin molecule creates a second chiral center, resulting in four possible diastereomeric warfarin alcohols. nih.govvulcanchem.com While the focus is on this compound, understanding its related diastereomers is crucial for a complete metabolic picture. For the R-enantiomer of warfarin, the corresponding metabolites are 9R,11R- and 9R,11S-warfarin alcohol. nih.gov For the S-enantiomer, the metabolites are 9S,11S- and 9S,11R-warfarin alcohol. nih.gov
9R,11R-Warfarin alcohol (RR-alcohol) is one of the two diastereomeric alcohols formed from the reduction of R-warfarin. vulcanchem.com In many chromatographic analyses, this diastereomer co-elutes with 9S,11S-warfarin alcohol. This co-eluted mixture is sometimes referred to collectively as "alcohol 1". frontiersin.org
9R,11S-Warfarin alcohol (RS-alcohol) is the other diastereomer produced from R-warfarin. It is considered a major metabolite of R-warfarin reduction in human liver cytosol. nih.govresearchgate.net The formation of the S-configured alcohol at position 11 is preferential, regardless of the substrate's initial chirality at position 9. nih.govvulcanchem.com This metabolite is often referred to as "alcohol 2" in metabolic studies. frontiersin.orgvulcanchem.com The enzymes primarily responsible for its generation are Carbonyl Reductase 1 (CBR1) and, to a lesser extent, Aldo-Keto Reductase 1C3 (AKR1C3). nih.govvulcanchem.com
9S,11R-Warfarin alcohol (SR-alcohol) is the second diastereomer formed from the metabolism of S-warfarin. nih.govvulcanchem.com Compared to the formation of this compound, the production of the SR-diastereomer is significantly lower. nih.govvulcanchem.com In kinetic studies using human liver cytosol, the formation of SR-warfarin alcohol was so minimal that it was at the limit of quantification, making it difficult to determine the precise kinetics of its formation. nih.gov
Reductive Pathways of Hydroxywarfarin Metabolites to Corresponding Alcohols
Beyond the direct reduction of warfarin, its primary oxidative metabolites, the hydroxywarfarins, can also undergo subsequent reduction at the C11-carbonyl group. frontiersin.orgresearchgate.netnih.gov This represents a potential secondary or alternative elimination pathway for these primary metabolites. researchgate.netnih.gov Research has explored the reduction of racemic 6-, 7-, 8-, 4′-hydroxywarfarin, and 10-hydroxywarfarin (B562548) isomers to their corresponding alcohol forms. frontiersin.orgresearchgate.netpatrinum.ch
Computational modeling and experimental studies have shown that the reduction of 10-hydroxywarfarin is notably more efficient than the reduction of the parent warfarin molecule. frontiersin.orgresearchgate.netpatrinum.ch However, for other hydroxywarfarins, this reductive pathway is generally inefficient. researchgate.netnih.govpatrinum.ch Consequently, only the reduction of 10-hydroxywarfarin is considered a potentially significant route for clearance among the hydroxywarfarin metabolites. researchgate.netnih.govpatrinum.ch
Studies using R- and S-7-hydroxywarfarin as substrates predict that, similar to warfarin itself, the reduction of hydroxywarfarins is enantioselective, favoring R-substrates, and enantiospecific, producing S-alcohol metabolites. frontiersin.orgnih.govpatrinum.ch The enzymes implicated in these reactions are again CBR1 and AKR1C3. frontiersin.orgresearchgate.netnih.govpatrinum.ch
Comparative In Vitro Metabolism Across Different Species (e.g., Rat and Human Hepatic Cytosol)
Significant species-specific differences exist in the metabolic handling of warfarin. In vitro studies using pooled human liver cytosol demonstrate that R-warfarin is reduced more efficiently than S-warfarin. nih.govresearchgate.net The primary metabolites identified are 9R,11S-warfarin alcohol (from R-warfarin) and 9S,11S-warfarin alcohol (from S-warfarin). nih.govresearchgate.net
In contrast, studies with rat hepatic cytosol also confirm the formation of warfarin alcohols, but the relative rates and enzyme contributions can differ. researchgate.netpitt.edunih.govresearchgate.net One comparative study between chicken and rat liver cytosol found that while both species produce all four warfarin alcohol diastereomers, the production of this compound was remarkably higher (32-fold) in chicken cytosol compared to rat cytosol. nih.govresearchgate.net This suggests a different primary enzyme is involved in avians, with aldehyde oxidase being a likely candidate, as opposed to the CBR1 and AKR1C3 that dominate in humans. nih.govresearchgate.net Early studies in rats also identified the reduction of R-warfarin to (R,S) warfarin alcohol and S-warfarin to (S,S) warfarin alcohol. researchgate.netjci.org
These species-specific variations underscore the importance of careful extrapolation of animal metabolic data to human clinical scenarios.
Data Tables
Table 1: Kinetic Parameters for Warfarin Alcohol Formation in Human Liver Cytosol This table presents the kinetic data for the formation of the major alcohol metabolites from R- and S-warfarin in vitro.
| Substrate | Major Metabolite | Vmax (pmol/mg/min) | Km (mM) |
| R-Warfarin | 9R,11S-Warfarin alcohol | 150 | 0.67 |
| S-Warfarin | 9S,11S-Warfarin alcohol | 27 | 1.7 |
| Data adapted from studies on R- and S-warfarin reduction by pooled human liver cytosol. nih.govresearchgate.net |
Table 2: Comparative In Vitro Warfarin Alcohol Production This table highlights the difference in the production of this compound between species.
| Species | Hepatic Fraction | Primary S-Warfarin Alcohol Metabolite | Relative Production Level | Predominant Reductase(s) |
| Human | Cytosol | 9S,11S-Warfarin alcohol | - | CBR1, AKR1C3 |
| Rat | Cytosol | 9S,11S-Warfarin alcohol | Low | - |
| Chicken | Cytosol | 9S,11S-Warfarin alcohol | High (32-fold > Rat) | Aldehyde Oxidase (putative) |
| Data compiled from comparative metabolic studies. nih.govresearchgate.net |
Advanced Research Perspectives on S,s Warfarin Alcohol
Elucidation of Enzyme-Substrate Recognition Mechanisms in Stereoselective Reduction
The formation of S,S-warfarin alcohol from S-warfarin is a prime example of stereoselective metabolism, primarily mediated by cytosolic carbonyl-reducing enzymes in the liver. nih.govvulcanchem.com The carbonyl at position 11 of the warfarin (B611796) molecule undergoes stereospecific reduction by multiple enzymes to form the S-alcohol. nih.govresearchgate.net
Key enzymes identified as warfarin reductases are Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductase 1C3 (AKR1C3). nih.govresearchgate.net Studies using recombinant human enzymes have demonstrated that while both can reduce warfarin, they exhibit different substrate preferences. CBR1 preferentially reduces S-warfarin to form this compound, whereas AKR1C3 shows a preference for R-warfarin. nih.govresearchgate.net Despite this, both major enzymes generate S-alcohols regardless of the substrate's chirality. nih.gov The intrinsic clearance of warfarin was found to be three orders of magnitude higher with AKR1C3 than with CBR1. nih.gov
| Enzyme/Fraction | Substrate | Product | Vmax | Km | Intrinsic Clearance (CLint) | Source |
|---|---|---|---|---|---|---|
| Human Liver Cytosol | S-Warfarin | This compound | 27 pmol/mg/min | 1.7 mM | - | nih.govresearchgate.net |
| Human Liver Cytosol | R-Warfarin | R,S-Warfarin Alcohol | 150 pmol/mg/min | 0.67 mM | - | nih.govresearchgate.net |
| Recombinant AKR1C3 | Warfarin | Warfarin Alcohol | - | - | 65.922 µl/mg/min | nih.gov |
| Recombinant CBR1 | Warfarin | Warfarin Alcohol | - | - | 0.070 µl/mg/min | nih.gov |
Development of Novel Enantioselective Synthetic Strategies for Warfarin Alcohols
The synthesis of specific warfarin alcohol stereoisomers like this compound is essential for their use as analytical standards and for detailed pharmacological studies. Research has focused on developing efficient and enantioselective synthetic methods.
A straightforward approach involves the chemical reduction of enantiomerically pure S-warfarin. A "green chemistry" procedure utilizes sodium borohydride (B1222165) in deionized water to reduce S-warfarin, yielding a mixture of warfarin alcohols from which this compound can be isolated. nih.gov
More sophisticated strategies focus on the asymmetric synthesis of the warfarin precursor itself, ensuring a high enantiomeric excess before reduction. researchgate.net Several organocatalytic methods have been developed for the synthesis of enantiomerically pure warfarin. For instance, (S,S)-1,2-diphenylethylenediamine can be used as an organocatalyst in the reaction between 4-hydroxycoumarin (B602359) and benzylideneacetone (B49655) to produce S-warfarin with high stereoselectivity. acs.org Other approaches have employed novel C2-symmetric squaramide-based primary diamines as organocatalysts, achieving high yields (up to 96%) and enantiomeric excess (up to 96% ee) for both warfarin enantiomers. researchgate.net Another reported method involves a DuPHOS-Rh catalyzed asymmetric hydrogenation of an α,β-unsaturated ketone as a key step to prepare either warfarin enantiomer. philarchive.org Once the enantiomerically pure S-warfarin is obtained, it can be reduced to this compound. nih.gov
Innovative Analytical Strategies for Comprehensive Metabolite Profiling
The structural similarity of warfarin and its more than 20 metabolites presents a significant analytical challenge, necessitating the development of advanced and innovative analytical strategies. tandfonline.comnih.gov
Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for warfarin metabolite analysis. nih.govtandfonline.com Chiral stationary phases (CSPs) are crucial for separating the enantiomers of warfarin and its metabolites. sepscience.com For example, a Daicel CHIRALPAK® IG column, which has an amylose (B160209) polymer derivatized with phenyl moieties, has been used to separate R- and S-warfarin with high resolution using methanol (B129727) as a single solvent. sepscience.com Other CSPs, including those based on oligoproline, have also been characterized for warfarin enantioseparation. nih.gov
Mass Spectrometry: The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has revolutionized metabolite profiling. tandfonline.comnih.gov These methods offer high sensitivity and specificity for the simultaneous quantification of warfarin and its various metabolites, including the diastereomeric alcohols. researchgate.netjst.go.jp Ultra-high performance liquid chromatography (UHPLC-MS/MS) methods have been developed that are sensitive, accurate, and reproducible for determining warfarin and its alcohol metabolites in biological matrices. researchgate.net Gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been developed as an alternative to LC-MS techniques. bam.de
Electrophoretic Methods: Capillary zone electrophoresis (CZE) provides another powerful technique for chiral separation. A CZE method using highly sulfated beta-cyclodextrin (B164692) as a chiral selector has been successfully developed for the simultaneous enantiomeric separation of warfarin and its main metabolites, including warfarin alcohols, within a 20-minute timeframe. nih.gov
| Technique | Key Features | Application for this compound | Source |
|---|---|---|---|
| HPLC with Chiral Stationary Phases (CSPs) | Separates enantiomers based on differential interactions with a chiral support (e.g., Daicel CHIRALPAK® IG). | Separation of S-warfarin from R-warfarin prior to or after reduction; separation of diastereomeric alcohols. | sepscience.com |
| UHPLC-MS/MS | High sensitivity, accuracy, and speed for quantification. | Simultaneous determination and quantification of warfarin and its alcohol metabolites (including this compound) in biological samples. | researchgate.net |
| Capillary Zone Electrophoresis (CZE) | Uses a chiral selector (e.g., highly sulfated beta-cyclodextrin) in the background electrolyte for enantioseparation. | Simultaneous chiral separation of warfarin and its major metabolites, including warfarin alcohols. | nih.gov |
| GC-MS/MS | Alternative to LC-MS, often requires derivatization. | Quantification of warfarin and its hydroxylated metabolites; can be adapted for alcohol metabolites. | bam.de |
Exploration of Non-Enzymatic Pathways in Warfarin Alcohol Formation
While the primary route of warfarin alcohol formation is enzymatic, research has also explored non-enzymatic pathways. These pathways are important for understanding potential chemical degradation and for developing synthetic routes.
The chemical reduction of warfarin using reducing agents is a direct non-enzymatic method to produce warfarin alcohols. The use of sodium borohydride (NaBH₄) in an aqueous solution effectively reduces the ketone group of S-warfarin, leading to the formation of this compound among the products. nih.gov This reaction serves as a standard laboratory synthesis for obtaining warfarin alcohol standards. nih.gov
Additionally, studies on the degradation of warfarin in aqueous solutions have investigated reactions like the Fenton reaction. bam.de This reaction, which involves iron (II) ions and hydrogen peroxide to form reactive hydroxyl radicals, simulates environmental degradation processes. bam.de While this specific study focused on the formation of hydroxylated transformation products, such oxidative and radical-mediated processes represent potential non-enzymatic pathways that could alter the warfarin molecule, though direct conversion to warfarin alcohols via this specific pathway has not been detailed.
Integration of Computational and Systems Biology Approaches in Warfarin Biotransformation Research
Computational modeling and systems biology have become indispensable tools for investigating the complexities of warfarin biotransformation. nih.govnih.gov These in silico approaches allow researchers to predict metabolic fates, understand genetic influences, and simulate drug-drug interactions. researchgate.netnih.gov
A murine haplotype-based computational method was successfully used to identify genetic factors that regulate warfarin metabolism by correlating strain-specific metabolite levels with genetic variations. nih.govnih.gov This demonstrates the power of computational genetics in dissecting complex metabolic pathways. nih.gov
Molecular modeling and docking studies are used to predict the effects of genetic polymorphisms on enzyme activity. For instance, modeling has been used to predict how single nucleotide polymorphisms (SNPs) in the CYP2C9 enzyme affect its metabolic activity towards S-warfarin by analyzing changes in binding affinity and the distance between the substrate and the enzyme's heme center. researchgate.net Computational models have also been used to predict the likelihood of reduction at the C11 carbonyl of warfarin and its hydroxylated metabolites. frontiersin.org
Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling integrates physiological, biochemical, and genetic information to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov PBPK models for warfarin enantiomers have been constructed to evaluate the impact of genetic polymorphisms in enzymes like CYP2C9 and to simulate potential drug-drug interactions, providing a mechanistic basis for personalized medicine. nih.gov These models can incorporate the reductive pathways leading to warfarin alcohols to create a more complete picture of warfarin's metabolic fate.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways responsible for the formation of S,S-warfarin alcohol, and what experimental methods are used to characterize these pathways?
- Answer: S-warfarin undergoes stereospecific reduction at the C11 position via cytosolic reductases, primarily carbonyl reductase-1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3), yielding 9S,11S-warfarin alcohol as the major metabolite . This reductive pathway accounts for ~10% of S-warfarin metabolism, while the majority (~90%) is oxidized by CYP2C9 to inactive hydroxywarfarins . Experimental characterization involves:
- HPLC with fluorescence detection for quantification in biological matrices (e.g., oral fluid, plasma) after extraction with dichloromethane/hexane .
- Steady-state enzyme kinetics using pooled human liver cytosol to determine Vmax and Km values for reductases .
Q. How does the potency of S-warfarin compare to its alcohol metabolites in anticoagulant activity?
- Answer: S-warfarin is 3–5 times more potent than R-warfarin due to its higher affinity for vitamin K epoxide reductase (VKOR) . The alcohol metabolites retain partial anticoagulant activity, though significantly reduced compared to the parent drug. For example, 10-hydroxywarfarin (an oxidative metabolite) retains anticoagulant activity and may inhibit S-warfarin metabolism, while this compound’s activity is understudied .
Q. What analytical techniques are recommended for resolving and quantifying this compound in complex biological samples?
- Answer :
- Chromatographic separation : Use a C-18 reversed-phase column with isocratic elution (phosphate buffer/methanol) to resolve this compound from other warfarin alcohols and hydroxywarfarins .
- Mass spectrometry : HPLC-ESI-Q-TOF confirms metabolite identity by verifying the absence of interfering compounds .
- Ultrafiltration : To measure unbound fractions of this compound in plasma, enabling correlation with pharmacologically active concentrations .
Advanced Research Questions
Q. How do CYP2C9 polymorphisms influence the metabolic clearance of S-warfarin and the subsequent formation of this compound?
- Answer : CYP2C9 variants (e.g., *2, *3, *8) reduce S-warfarin oxidative clearance, increasing its plasma exposure and shifting metabolism toward reductive pathways. For example:
- CYP2C9*3 : Decreases 7-hydroxylation efficiency by altering hydrogen bonding with S-warfarin, increasing toxicity risk .
- CYP2C9*8 : Reduces clearance by 30% in African-Americans, elevating steady-state S-warfarin concentrations by 1.4-fold .
- Methodological approach : Combine genotyping with pharmacokinetic modeling to predict dose adjustments and metabolite ratios .
Q. What is the role of stereospecific PBPK-TO modeling in predicting the target engagement dynamics of S-warfarin and its alcohol metabolites?
- Answer : Physiologically based pharmacokinetic-target occupancy (PBPK-TO) models differentiate R- and S-warfarin interactions with VKOR by incorporating:
- Stereoselective metabolism : S-warfarin’s higher affinity (3-fold lower Kd) due to faster association (kon) or slower dissociation (koff) rates .
- Reductive pathways : Simulate alcohol metabolite formation using enzyme-specific Vmax/Km values (e.g., CBR1 Vmax = 27 pmol/mg/min for S-warfarin) .
- Validation : Compare simulated vs. observed blood PK profiles across doses (0.1–10 mg) to refine target occupancy predictions .
Q. How do drug interactions, such as phenylbutazone coadministration, alter the reductive metabolism of S-warfarin to this compound?
- Answer : Phenylbutazone inhibits both oxidative (CYP2C9) and reductive (CBR1/AKR1C3) pathways of S-warfarin:
- Oxidative inhibition : Reduces 7-hydroxywarfarin formation, increasing S-warfarin half-life from 25 to 46 hours .
- Reductive inhibition : Suppresses this compound production by ~4-fold, shifting metabolism toward retained parent drug .
- Methodology : Use stereospecific HPLC assays to track enantiomer-specific metabolite changes in plasma and urine .
Q. What is the impact of demographic factors (e.g., age, sex, renal function) on S-warfarin clearance and alcohol metabolite ratios?
- Answer :
- Age : S-warfarin clearance declines 0.3–1% annually due to reduced CYP2C9 activity and renal function .
- Sex : Females exhibit 20% lower clearance than males, linked to slower CYP2C9 oxidation .
- Renal impairment : Decreases glucuronidation of hydroxywarfarins, prolonging S-warfarin’s half-life and altering alcohol metabolite accumulation .
- Study design : Stratify pharmacokinetic analyses by eGFR, age, and sex in large cohorts (n > 300) to isolate covariate effects .
Contradictions and Open Research Questions
- Potency discrepancy : reports S-warfarin as 2.7–3.8x more potent than R-warfarin, while cites 5x higher potency. This may reflect differences in assay conditions (e.g., VKOR isoform used) .
- Reductive pathway significance : suggests this compound is a minor metabolite, but proposes 10-hydroxywarfarin reduction as clinically relevant due to its anticoagulant activity. Further in vivo studies are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
